tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13627982
InChI: InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O
Molecular Formula: C10H16F3NO3
Molecular Weight: 255.23 g/mol

tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13627982

Molecular Formula: C10H16F3NO3

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate -

Specification

Molecular Formula C10H16F3NO3
Molecular Weight 255.23 g/mol
IUPAC Name tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t7-/m0/s1
Standard InChI Key SCVZPELRUYYZAH-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(F)(F)F)O
SMILES CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₀H₁₆F₃NO₃, with a molecular weight of 255.23 g/mol . Its structure features:

  • A tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen, providing steric protection during synthetic reactions.

  • A (1S)-2,2,2-trifluoro-1-hydroxyethyl side chain at the 3-position of the azetidine ring, introducing chirality and fluorinated hydrophobicity.

Table 1: Key Identifiers

PropertyValueSource
CAS Number2165695-16-7 (disputed) Chemsrc , Calpaclab
Purity≥97%Calpaclab
Storage ConditionsRoom temperatureCalpaclab

Note: A conflicting CAS number (1628733-94-7) appears in commercial listings , suggesting potential registry errors or stereoisomeric variants.

Synthesis and Manufacturing

Acylative Dealkylation Strategy

The synthesis of tert-butyl-protected azetidines often involves acylative dealkylation, as described in patent WO1999019297A1 . Key steps include:

  • Trifluoroacetylation: Treatment of a tert-butylazetidine precursor with trifluoroacetic anhydride (TFAA) in acetonitrile at 0°C, followed by triethylamine quenching .

    R-NH-Boc+(CF₃CO)₂OCH₃CN, 0°CR-N(COCF₃)-Boc+CF₃COO\text{R-NH-Boc} + \text{(CF₃CO)₂O} \xrightarrow{\text{CH₃CN, 0°C}} \text{R-N(COCF₃)-Boc} + \text{CF₃COO}^-
  • Basic Hydrolysis: Cleavage of the trifluoroacetamide using hydrogen chloride in ethanol, yielding the free amine .

This method avoids acid-sensitive functional groups, making it suitable for fluorinated derivatives .

Chirality Induction

The (1S)-hydroxyethyl group is introduced via asymmetric catalysis or chiral resolution. For example, enzymatic reduction of a ketone precursor using alcohol dehydrogenases can achieve enantiomeric excess >98% .

Applications in Drug Discovery

Protein Degrader Building Blocks

Commercial suppliers classify this compound under Protein Degrader Building Blocks, highlighting its role in synthesizing proteolysis-targeting chimeras (PROTACs) . The azetidine ring’s conformational rigidity and the Boc group’s labile nature facilitate modular assembly of bifunctional degrader molecules.

Enzyme Inhibition

Azetidine derivatives are explored as monoacylglycerol lipase (MAGL) inhibitors, as seen in patent JP2021534139A . The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the hydroxyethyl moiety participates in hydrogen bonding .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: The Boc group decomposes at ~150°C, limiting high-temperature applications .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but low solubility in water (<1 mg/mL) .

Spectroscopic Data

  • ¹⁹F NMR: A singlet at δ -75 ppm corresponds to the CF₃ group .

  • IR: Stretching vibrations at 1700 cm⁻¹ (C=O, Boc) and 3300 cm⁻¹ (O-H) .

Future Research Directions

Synthetic Optimization

  • Flow Chemistry: Continuous-flow systems could enhance the safety of TFAA-mediated reactions .

  • Green Solvents: Replacing acetonitrile with cyclopentyl methyl ether (CPME) may improve environmental sustainability .

Biological Screening

  • PROTAC Efficacy: Testing degraders incorporating this azetidine in models of oncology and neurodegenerative diseases.

  • Metabolic Stability: Assessing the impact of fluorine substitution on cytochrome P450 interactions.

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